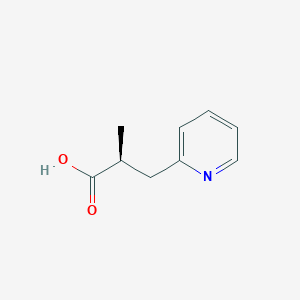

(2S)-2-Methyl-3-pyridin-2-ylpropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-methyl-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYFVBMEOCFXNA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-Methyl-3-pyridin-2-ylpropanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 167.19 g/mol

Structure: The compound features a pyridine ring substituted with a methyl group and a propanoic acid moiety, contributing to its unique chemical behavior.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to diverse biological effects:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can have implications in treating conditions like inflammation and cancer.

- Receptor Modulation: It can act as an allosteric modulator for certain receptors, altering their activity and influencing physiological responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate to strong activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly through its inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). By modulating these pathways, it may help reduce inflammation in various tissues.

Case Studies

-

Study on Antimicrobial Activity:

A study conducted on the efficacy of this compound demonstrated its ability to inhibit the growth of multiple bacterial strains, suggesting its potential use in treating infections resistant to conventional antibiotics . -

Research on Anti-inflammatory Mechanisms:

Another research highlighted the compound's role in reducing levels of inflammatory markers in vitro and in vivo, indicating its therapeutic potential for diseases characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2S)-2-Methyl-3-pyridin-2-ylpropanoic acid, and what critical reaction conditions ensure enantiomeric purity?

- Methodological Answer : Synthesis typically begins with chiral amino acid precursors (e.g., L-alanine) to retain stereochemistry. The pyridinyl group is introduced via coupling reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic substitution, using pyridine derivatives. Critical conditions include:

- Catalysts : Palladium catalysts for cross-coupling reactions, with chiral ligands to maintain enantioselectivity.

- Solvents : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres to prevent racemization.

- Purification : Chiral HPLC or recrystallization to isolate the (2S)-enantiomer and verify purity (>98% enantiomeric excess) .

Q. Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm backbone structure; 2D-COSY or NOESY to resolve stereochemistry.

- Chiral Analysis : Polarimetry or chiral HPLC to quantify enantiomeric excess.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What are the key considerations for ensuring the chemical stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Lyophilized at -20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation.

- Solubility : Use buffered solutions (pH 6–8) to avoid acid/base-driven decomposition.

- Stability Monitoring : Periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times, and compound purity).

- Orthogonal Assays : Compare results from fluorescence polarization, SPR, and enzymatic activity assays.

- Isomer Analysis : Verify absence of (2R)-enantiomer via chiral chromatography, as impurities can skew bioactivity data .

Q. What experimental strategies are recommended for studying enzyme interactions, such as binding kinetics or structural modifications induced by this compound?

- Methodological Answer :

- Kinetic Studies : Surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding constants (KD, kon/koff).

- Structural Analysis : Co-crystallization with target enzymes (e.g., oxidoreductases) for X-ray diffraction studies.

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes, validated by mutagenesis .

Q. How should researchers address solubility challenges when formulating this compound for in vivo studies?

- Methodological Answer :

- Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) for improved bioavailability, followed by enzymatic hydrolysis in vivo.

- Dynamic Light Scattering (DLS) : Monitor aggregation states in solution to optimize formulation stability .

Q. What are the implications of stereochemical impurities in pharmacological studies, and how can they be mitigated?

- Methodological Answer :

- Risk : Even 2% (2R)-impurity can alter receptor binding or toxicity profiles.

- Mitigation : Rigorous chiral separation protocols (e.g., simulated moving bed chromatography).

- Analytical Validation : Use circular dichroism (CD) spectroscopy to confirm stereochemical integrity post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.